molecular formula C14H24 B14292276 Tetradec-6-en-8-yne CAS No. 128883-78-3

Tetradec-6-en-8-yne

Cat. No.: B14292276
CAS No.: 128883-78-3
M. Wt: 192.34 g/mol
InChI Key: IMCBAVLTKTWQAW-UHFFFAOYSA-N
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Description

Tetradec-6-en-8-yne is an organic compound characterized by a 14-carbon chain with a double bond at the 6th position and a triple bond at the 8th position. This compound belongs to the class of unsaturated hydrocarbons, specifically alkenynes, which contain both double and triple bonds. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradec-6-en-8-yne can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Sonogashira cross-coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetradec-6-en-8-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in alkenes or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups replace hydrogen atoms on the carbon chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is commonly employed.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated alkenynes.

Scientific Research Applications

Tetradec-6-en-8-yne has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of Tetradec-6-en-8-yne involves its interaction with molecular targets, such as enzymes and receptors. The compound’s unsaturated bonds allow it to participate in various biochemical pathways, potentially leading to the modulation of cellular processes. Specific pathways and targets are still under investigation, but its reactivity suggests it could influence oxidative stress and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound’s combination of double and triple bonds in a single molecule makes it unique compared to other similar compounds

Properties

CAS No.

128883-78-3

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

tetradec-6-en-8-yne

InChI

InChI=1S/C14H24/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h11,13H,3-10H2,1-2H3

InChI Key

IMCBAVLTKTWQAW-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC#CCCCCC

Origin of Product

United States

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